

The Biological Activity of BTR-1 in Cancer Cells: A Technical Overview

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Compound of Interest

Compound Name: BTR-1

Cat. No.: B15581746

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Introduction

BTR-1, a novel rhodanine derivative identified as 5-benzilidene-3-ethyl rhodanine, has emerged as a compound of interest in oncology research due to its potent cytotoxic effects against cancer cells. This technical guide provides a comprehensive overview of the known biological activities of **BTR-1**, with a focus on its effects on cancer cell viability, cell cycle progression, and the induction of apoptosis. The information presented herein is a synthesis of available preclinical data, intended to inform further research and development efforts.

Core Biological Activities of BTR-1

BTR-1 exhibits a multi-faceted anti-cancer profile characterized by the induction of cytotoxicity, cell cycle arrest, and apoptosis. Its primary mechanism of action appears to be linked to the generation of reactive oxygen species (ROS) and subsequent DNA damage.

Cytotoxicity

BTR-1 has demonstrated potent cytotoxic effects in a time- and concentration-dependent manner, particularly in leukemic cells.^[1] The half-maximal inhibitory concentration (IC₅₀) has been determined in the human T-cell acute lymphoblastic leukemia cell line, CEM.

Table 1: Cytotoxicity of **BTR-1** in Cancer Cells

Cell Line	Cancer Type	IC50	Assay	Reference
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| CEM | T-cell Acute Lymphoblastic Leukemia | <10 µM | MTT Assay |[1] |

Cell Cycle Arrest

A key biological effect of **BTR-1** is its ability to halt cell cycle progression. Studies have shown that **BTR-1** induces a block at the S phase of the cell cycle, thereby inhibiting DNA replication and preventing cancer cell proliferation.[1]

Table 2: Effect of **BTR-1** on Cell Cycle Progression

Cell Line	Cancer Type	Effect	Concentration	Reference
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| CEM | T-cell Acute Lymphoblastic Leukemia | S Phase Arrest | Not Specified |[1] |

Induction of Reactive Oxygen Species (ROS) and DNA Damage

The anti-cancer activity of **BTR-1** is strongly associated with its ability to increase intracellular levels of reactive oxygen species (ROS).[1] This elevation in ROS leads to oxidative stress and subsequent DNA strand breaks, a critical step in the induction of apoptosis.[1]

Table 3: **BTR-1**-Induced ROS Production and DNA Damage

Cell Line	Cancer Type	Effect	Concentration	Reference
CEM	T-cell Acute Lymphoblastic Leukemia	Increased ROS Production	20 µM	[2]

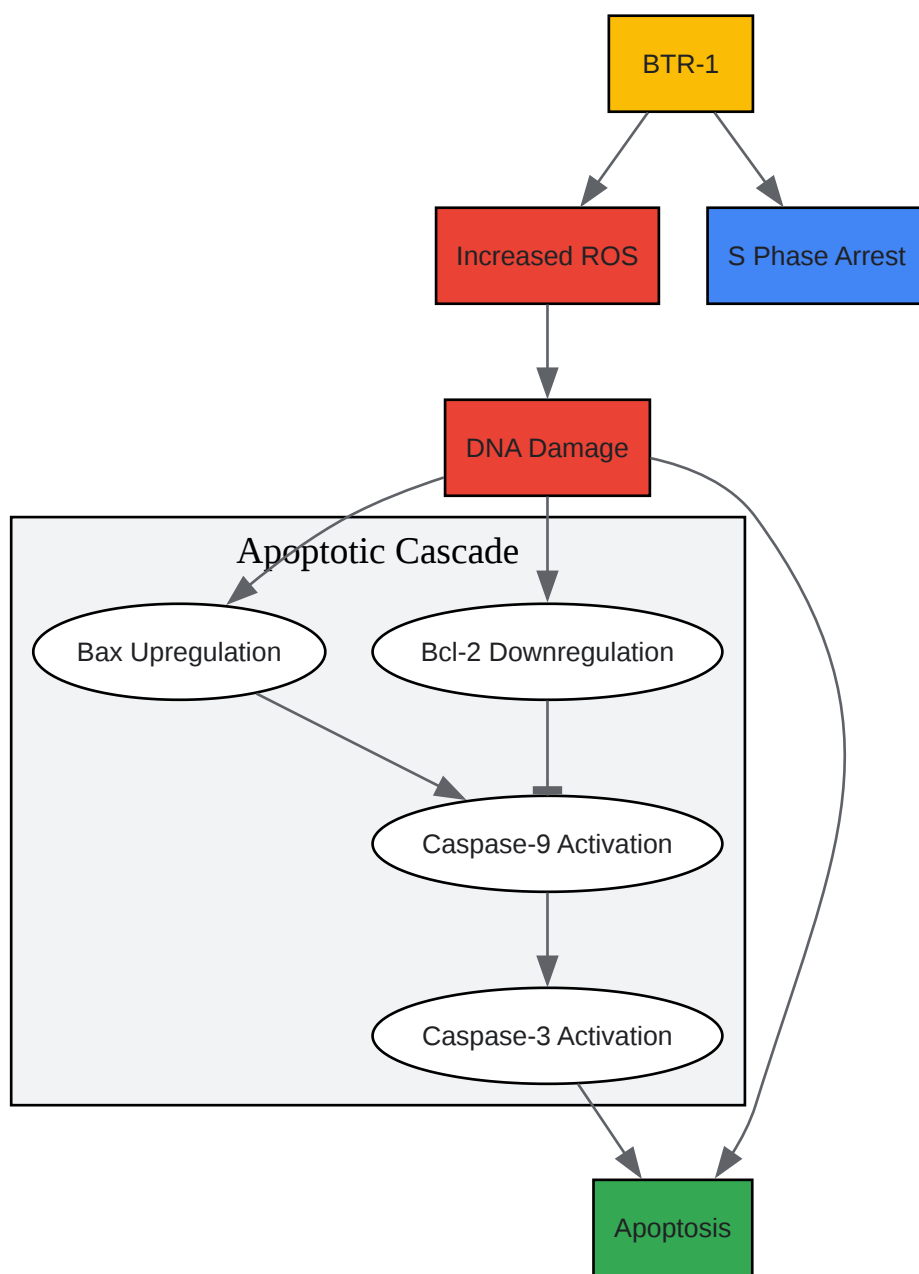
| CEM | T-cell Acute Lymphoblastic Leukemia | DNA Fragmentation | 10 µM |[2] |

Apoptosis Induction

The culmination of **BTR-1**'s cellular effects is the induction of apoptosis, or programmed cell death. The generation of ROS and subsequent DNA damage are key triggers for the activation of the apoptotic cascade.^[1] While the precise signaling pathway for **BTR-1** has not been fully elucidated, studies on other rhodanine derivatives suggest the involvement of the intrinsic apoptotic pathway. This pathway is characterized by mitochondrial dysfunction and the activation of caspases.

Proposed Signaling Pathway of BTR-1-Induced Apoptosis

Based on the known effects of **BTR-1** and the mechanisms of related rhodanine derivatives, a putative signaling pathway for **BTR-1**-induced apoptosis is proposed. **BTR-1** treatment leads to an increase in intracellular ROS, which in turn causes DNA damage. This cellular stress triggers the intrinsic apoptotic pathway, likely involving the modulation of Bcl-2 family proteins, leading to the activation of executioner caspases and ultimately, cell death.



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References

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